An In-depth Technical Guide to Boc-L-Phe(2-Me)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Boc-L-Phe(2-Me)-OH for Researchers and Drug Development Professionals
Introduction: N-tert-butyloxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-L-Phe(2-Me)-OH, is a chemically modified amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. Its unique structural feature, a methyl group at the ortho position of the phenyl ring, introduces significant steric hindrance. This modification can profoundly influence the conformational properties of peptides, leading to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor binding affinity and specificity.[1] This technical guide provides a comprehensive overview of the properties of Boc-L-Phe(2-Me)-OH, detailed experimental protocols for its use, and a discussion of its applications in peptide science.
Core Physicochemical and Spectroscopic Data
Boc-L-Phe(2-Me)-OH is a white crystalline powder. A summary of its key quantitative data is presented in Table 1. While generally soluble in common organic solvents used in peptide synthesis such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), its solubility can be a critical factor to consider during experimental procedures.[2]
Table 1: Physicochemical Properties of Boc-L-Phe(2-Me)-OH
| Property | Value | Source(s) |
| CAS Number | 114873-05-1 | [1][3][4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][3] |
| Molecular Weight | 279.33 g/mol | [3] |
| Appearance | White powder | [1] |
| Purity | ≥98.0% (by TLC or HPLC) | [1][3][4] |
| Melting Point | 113-120 °C | [] |
| Optical Rotation | [α]²⁰/D = -16° (c=1 in Methanol) | |
| Solubility | Soluble in Methanol, Dichloromethane, Dimethylformamide, N-methyl-2-pyrrolidone | [2] |
Experimental Protocols
The successful incorporation of the sterically hindered Boc-L-Phe(2-Me)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the challenges associated with its bulky nature.
Synthesis of Boc-L-Phe(2-Me)-OH
While commercially available, the synthesis of Boc-L-Phe(2-Me)-OH generally follows the standard procedure for the N-protection of amino acids. A typical laboratory-scale synthesis is outlined below.
Materials:
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2-Methyl-L-phenylalanine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH)
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tert-Butanol
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Water
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Pentane or Hexane
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Potassium hydrogen sulfate (KHSO₄) or Citric Acid
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Ethyl acetate
Procedure:
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Dissolve 2-methyl-L-phenylalanine in a mixture of tert-butanol and an aqueous solution of sodium hydroxide.
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To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. The reaction is typically exothermic.
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Allow the reaction to stir overnight at room temperature to ensure completion.
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Extract the reaction mixture with a non-polar solvent like pentane or hexane to remove unreacted Boc₂O and other non-polar impurities.
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Carefully acidify the aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or citric acid. This will precipitate the Boc-L-Phe(2-Me)-OH.
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Extract the product into an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system, typically a mixture of ethyl acetate and hexane.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol for Boc-L-Phe(2-Me)-OH
Due to the steric hindrance of the 2-methylphenyl group, standard coupling conditions may result in low yields. The following protocol is a generalized approach for the efficient coupling of Boc-L-Phe(2-Me)-OH.
Materials:
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Peptide-resin with a free N-terminal amine
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Boc-L-Phe(2-Me)-OH
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Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIEA)
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Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
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Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.
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Washing: Thoroughly wash the resin with DCM, followed by isopropanol (IPA), and then DMF to remove residual acid and byproducts.
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Neutralization: Neutralize the resin-bound ammonium salt with a 10% solution of DIEA in DMF for 5-10 minutes. Wash the resin again with DMF.
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Activation and Coupling:
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In a separate vessel, dissolve Boc-L-Phe(2-Me)-OH (3-4 equivalents relative to the resin loading) and HBTU or HATU (3-4 equivalents) in DMF or NMP.
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Add DIEA (6-8 equivalents) to the solution to initiate the activation of the carboxylic acid. Allow the pre-activation to proceed for 1-5 minutes.
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Add the activated amino acid solution to the resin.
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-
Coupling Reaction: Agitate the reaction mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2-4 hours, or even overnight, may be necessary.
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Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated Boc-L-Phe(2-Me)-OH is recommended.
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Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to prepare for the next cycle of deprotection and coupling.
Boc-Deprotection Workflow
The removal of the Boc protecting group is a critical step in SPPS. The following workflow ensures efficient deprotection while minimizing side reactions.
